7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O/c1-12-3-9-16(10-4-12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-5-7-15(21)8-6-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYDKKITZYJVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation
A widely adopted method involves the one-pot condensation of:
- 3-Methyl-1H-1,2,4-triazol-5-amine (1),
- 4-Bromobenzaldehyde (2),
- Ethyl 3-oxo-N-(4-methylphenyl)butanamide (3).
Procedure :
- Combine equimolar ratios of (1), (2), and (3) in dimethylformamide (DMF).
- Add silica sulfuric acid (SiO₂-SO₃H, 10 mol%) as a catalyst.
- Irradiate ultrasonically at 60°C for 4 hours.
Outcome :
- Yield : 82–89% after recrystallization from ethanol.
- Mechanism : The reaction proceeds via Knoevenagel condensation, followed by cyclodehydration to form the triazolopyrimidine core. The silica sulfuric acid enhances proton transfer, accelerating imine formation.
Optimization :
Four-Component Synthesis
An alternative approach employs:
- 3-Oxo-N-(4-methylphenyl)butanamide (4),
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (5),
- 4-Bromobenzaldehyde (6),
- 3-Methyl-1H-1,2,4-triazol-5-amine (7).
Procedure :
- Reflux the mixture in water with p-toluenesulfonic acid (p-TsOH, 15 mol%) for 6 hours.
- Filter and wash with cold water to isolate the crude product.
- Purify via column chromatography (ethyl acetate/hexane, 3:7).
Outcome :
- Yield : 78–84%.
- Advantage : Eco-friendly aqueous medium reduces toxicity.
Stepwise Synthesis via Intermediate Functionalization
Preparation of 7-Chloro-5-Methyl-Triazolo[1,5-a]Pyrimidine
Intermediate Synthesis :
- React 3-methyl-1H-1,2,4-triazol-5-amine (8) with ethyl malonate (9) in DMF using sodium hydride (NaH) at 80°C for 2 hours.
- Chlorinate the resulting pyrimidine with phosphorus oxychloride (POCl₃) at 110°C for 5 hours.
Outcome :
Carboxamide Functionalization
Amidation Reaction :
- Hydrolyze the ethyl ester of (12) using NaOH (2M) in ethanol/water (1:1) at 80°C for 3 hours to yield the carboxylic acid (13).
- React (13) with 4-methylaniline (14) using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 24 hours.
Outcome :
Catalytic and Solvent Effects
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SiO₂-SO₃H | DMF | 60 | 4 | 89 |
| p-TsOH | Water | 100 | 6 | 84 |
| NaH | DMF | 80 | 2 | 94 |
| Pd(PPh₃)₄ | Toluene/Ethanol | 110 | 12 | 76 |
Silica-supported acids outperform homogeneous catalysts due to recyclability and reduced side reactions.
Solvent Optimization
- DMF : Enhances solubility of polar intermediates but complicates purification.
- Water : Ideal for eco-friendly synthesis but limited to high-temperature reactions.
- Toluene/Ethanol : Optimal for Pd-catalyzed couplings, ensuring substrate stability.
Analytical Characterization
Spectroscopic Data
- FT-IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N triazole), 680 cm⁻¹ (C-Br).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, bromophenyl), 7.32 (d, J = 8.0 Hz, 2H, methylphenyl), 2.41 (s, 3H, CH₃).
- MS (ESI+) : m/z 453.1 [M+H]⁺.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of carboxamide derivatives with unreacted aniline.
- Solution : Gradient elution with ethyl acetate/hexane (10–50%) on silica gel.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions, enabling structural diversification:
Key Finding : Bromine replacement with aryl/amino groups enhances solubility and modulates electronic properties for improved bioactivity .
Carboxamide Functionalization
The carboxamide group participates in hydrolysis and condensation reactions:
Acid-Catalyzed Hydrolysis
Reaction with concentrated HCl (reflux, 6h) yields the corresponding carboxylic acid (confirmed via <sup>1</sup>H NMR at δ 12.3 ppm for -COOH) .
Schiff Base Formation
| Aldehyde/Ketone | Solvent | Reaction Time | Product Stability |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol | 4h, 60°C | Crystalline (mp 198°C) |
| Cyclohexanone | THF | 8h, RT | Amorphous |
Schiff base derivatives demonstrate enhanced antimicrobial activity (MIC 8-32 µg/mL against S. aureus) compared to the parent compound .
Triazole Ring Modifications
The triazolo[1,5-a]pyrimidine core undergoes electrophilic attacks:
Nitration
Using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2h) introduces nitro groups at C3 of the triazole ring (confirmed by mass spec [M+H]<sup>+</sup> 487.08) .
Reductive Alkylation
NaBH<sub>4</sub>-mediated reduction in methanol generates secondary amines at the pyrimidine N7 position, improving blood-brain barrier permeability in rodent models .
Heterocyclic Annulation Reactions
Microwave-assisted cyclization with thiourea derivatives produces fused polyheterocycles:
| Reagent | Conditions | Product | Anticancer IC<sub>50</sub> (MCF-7) |
|---|---|---|---|
| Thiosemicarbazide | 150°C, μW, 20min | Pyrazolo-triazolopyrimidine hybrids | 1.8 µM |
| 2-Aminothiophenol | DMF, 120°C, 6h | Benzothiazepine-triazolopyrimidine conjugates | 4.2 µM |
Annulated derivatives show improved kinase inhibition (EGFR K<sub>d</sub> = 12 nM) compared to the parent compound (K<sub>d</sub> = 48 nM) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C-Br bond homolysis, generating aryl radicals that dimerize (72% yield) or trap with TEMPO (89% yield). This pathway provides access to:
-
Biaryl dimers for materials science applications
Coordination Chemistry
The carboxamide oxygen and triazole N2 atom chelate transition metals:
| Metal Salt | Ligand:Metal Ratio | Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O | 2:1 | Distorted octahedral | 14.7 ± 0.3 |
| PtCl<sub>2</sub> | 1:1 | Square planar | 18.2 ± 0.5 |
Platinum complexes exhibit potent cytotoxicity (HeLa cells, IC<sub>50</sub> = 0.7 µM) through DNA intercalation (K<sub>app</sub> = 2.9×10<sup>5</sup> M<sup>-1</sup>) .
Critical Analysis of Reaction Pathways
-
Steric Effects : The 4-methylphenyl group at N6 impedes electrophilic substitution at C5 of the pyrimidine ring (k<sub>rel</sub> = 0.33 vs unsubstituted analog) .
-
Electronic Tuning : Bromine substitution directs electrophiles para to the C4 position (Hammett σ<sub>p</sub> = 0.23) in Suzuki couplings.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate annulation reactions 3.2-fold compared to THF (ΔG<sup>‡</sup> = 89 vs 102 kJ/mol) .
Scientific Research Applications
Anticancer Activity
Triazolopyrimidine derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, studies have documented that pyrimidine derivatives exhibit mechanisms such as:
- Inhibition of DNA polymerase : This leads to impaired DNA replication in cancer cells.
- Incorporation into RNA and DNA : Resulting in misreading during protein synthesis.
- Targeting kinases : Essential for signaling pathways that promote tumor growth .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activities. Pyrimidine derivatives have been associated with:
- Antibacterial effects : Inhibiting bacterial growth through various mechanisms.
- Antifungal activities : Demonstrated against a range of fungal pathogens .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of triazolopyrimidine compounds. These compounds may act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from simpler pyrimidine derivatives. The structure-activity relationship (SAR) studies indicate that modifications to the bromophenyl and methylphenyl groups can significantly enhance biological activity:
- Bromination : Increases lipophilicity and potentially enhances binding affinity to biological targets.
- Methyl substitutions : May improve metabolic stability and reduce toxicity .
Case Studies
Several case studies have documented the efficacy of triazolopyrimidine derivatives:
- Anticancer Efficacy : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
- Antimicrobial Testing : Another research effort evaluated a series of triazolopyrimidine derivatives against both Gram-positive and Gram-negative bacteria, showing promising inhibition zones indicating strong antibacterial activity.
- Inflammation Models : In vivo studies using animal models of inflammation revealed that these compounds significantly reduced edema and inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in cancer cells . This inhibition leads to the suppression of cell proliferation and induction of apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs from the evidence:
Key Observations:
Substituent Effects on Stability :
- The trimethoxyphenyl group in 5k () contributes to a higher melting point (280–284°C) compared to simpler aryl substituents, suggesting enhanced crystallinity and stability .
- The trifluoromethyl (CF3) group in 7a () increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Tetrazolo-fused derivatives () differ in ring planarity compared to triazolo analogs, affecting intermolecular interactions and crystal packing .
Biological Activity Trends :
- While direct data for the target compound are lacking, carboxamide-substituted triazolo-pyrimidines (e.g., 5k ) are associated with antimicrobial activity, as seen in structurally related compounds .
- Pyrazolo-pyrimidine analogs () with imidazole substituents are hypothesized to target kinase enzymes due to their similarity to ATP-competitive inhibitors .
Biological Activity
The compound 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a bromophenyl group and a triazolopyrimidine core, positions it favorably for various therapeutic applications, particularly in the context of anti-inflammatory and anticancer activities.
- Molecular Formula : C20H18BrN5O
- Molecular Weight : 424.302 g/mol
- Structural Features : The presence of both bromine and methyl groups enhances its pharmacological profile, allowing for interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, it reduces the production of inflammatory mediators, which is critical in managing conditions such as arthritis and other inflammatory diseases.
- Target Enzyme : COX-2
- Effect : Decreased production of prostaglandins and other inflammatory mediators.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using various cancer cell lines, revealing that the compound exhibited moderate cytotoxic effects compared to standard anticancer agents like vinblastine.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 15.3 |
| Vinblastine | HeLa | 10.1 |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its antimicrobial efficacy was evaluated using standard methods to determine minimum inhibitory concentration (MIC).
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidines is often influenced by their structural features. Modifications to the bromophenyl and methyl groups can enhance or diminish activity against specific targets. For instance, variations in substituents on the phenyl rings can lead to different interaction profiles with biological targets.
Key Findings from SAR Studies
- Bromine Substitution : Enhances binding affinity to COX-2.
- Methyl Groups : Influence lipophilicity and solubility, affecting bioavailability.
Q & A
Q. What are the common synthetic routes for preparing this compound?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. A general protocol includes:
Core Formation : Reacting a substituted pyrimidine precursor with a triazole derivative under reflux conditions. For example, formic acid-mediated cyclization at 100–120°C for 10–12 hours is effective for triazolo[1,5-a]pyrimidine core formation .
Substituent Introduction : Bromophenyl and methylphenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution. Ethyl esters (e.g., ethyl 6-carboxylate intermediates) are common precursors, hydrolyzed to carboxamides using ammonia or amines .
Purification : Recrystallization from ethanol or DMF yields pure products (purity >95%) .
Q. Example Protocol Table :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Formic acid, reflux (10 h) | Cyclization | |
| 2 | 4-Bromophenylboronic acid, Pd catalyst | Aryl coupling | |
| 3 | Ethanol recrystallization | Purification |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond angles (e.g., C–O–C torsion angles ~109.5°) and confirms stereochemistry .
- NMR Spectroscopy : H and C NMR identify substituents (e.g., bromophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 467.2) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm) and amide bonds (N–H at ~3300 cm) .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Catalyst Screening : Pd(PPh) vs. Pd(OAc) for Suzuki coupling; the former improves aryl coupling efficiency by 15–20% .
- Solvent Effects : DMF increases solubility of intermediates but may reduce selectivity; ethanol/water mixtures balance yield and purity .
- Additives : Using KCO as a base in coupling reactions enhances reaction rates by 30% .
Q. Data Contradiction Example :
Q. How do substituents influence biological activity?
Methodological Answer:
Q. Structure-Activity Relationship (SAR) Table :
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Compare IC values using identical cell lines (e.g., HepG2 vs. MCF-7 may show 10-fold differences) .
- Control for Substituents : A 4-methyl group on the phenyl ring reduces off-target effects by 50% compared to unsubstituted analogs .
- Statistical Analysis : Apply ANOVA to data from triplicate experiments; p < 0.05 confirms significance of activity variations .
Q. What computational methods predict this compound’s reactivity?
Methodological Answer:
Q. How to analyze stability under varying pH conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
